1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea” is a type of heteroaryl indole . It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .Molecular Structure Analysis
The molecular structure of the compound is complex and involves a series of fused heteroaryl moieties . The structure is based on the indole nucleus, a privileged structural motif found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .Chemical Reactions Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent .Scientific Research Applications
Urea Derivatives in Drug Design
Urea derivatives are significant due to their unique hydrogen bonding capabilities, making them crucial in interactions with biological targets. This functional group is incorporated into small molecules displaying a wide range of bioactivities. Research and achievements regarding ureas in drug design highlight their role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Urea derivatives have been studied for various biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes (Jagtap et al., 2017).
Piperidine and Pyridine in Biological Activity
Piperidine and pyridine derivatives are essential in medicinal chemistry due to their biological activities. For instance, piperidine derivatives have been explored for their role as chemokine receptor antagonists, indicating their potential in treating allergic diseases such as asthma and allergic rhinitis. The structural diversity and chemical modifications in these scaffolds contribute to their efficacy in inhibiting specific biological targets, showcasing the importance of these moieties in drug development (Willems & IJzerman, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(22-15-1-2-17-18(11-15)26-13-25-17)21-12-14-5-9-23(10-6-14)16-3-7-20-8-4-16/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYRKORYILVOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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